Azido-PEG8-C-Boc

PROTAC Linker Optimization Ternary Complex

PROTAC SAR studies demand precise linker lengths-generic PEG substitution leads to failed ternary complex formation. Azido-PEG8-C-Boc solves this with 8 defined ethylene glycol units. • Orthogonal azide (CuAAC) & Boc-protected acid enable stepwise bioconjugation without cross-reactivity. • PEG8 spacer improves degradation potency and PK profile vs. PEG4/PEG12 alternatives. • ≥98% purity ensures batch consistency from mg-scale to multi-gram development.

Molecular Formula C22H43N3O10
Molecular Weight 509.6 g/mol
Cat. No. B8178774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG8-C-Boc
Molecular FormulaC22H43N3O10
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C22H43N3O10/c1-22(2,3)35-21(26)20-34-19-18-33-17-16-32-15-14-31-13-12-30-11-10-29-9-8-28-7-6-27-5-4-24-25-23/h4-20H2,1-3H3
InChIKeyGLHQFKXMGGQWSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG8-C-Boc: Click Chemistry PROTAC Linker


Azido-PEG8-C-Boc (CAS 1984776-39-7) is a heterobifunctional, polyethylene glycol (PEG)-based linker designed for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . It is characterized by an azide (N₃) group at one terminus, enabling efficient and bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry , and a Boc-protected carboxylic acid at the other, providing a masked conjugation handle that can be selectively deprotected under mild acidic conditions for subsequent amide bond formation . With eight ethylene glycol repeat units, it offers a defined molecular weight and extended length, which are critical parameters for optimizing the spatial orientation between an E3 ligase ligand and a target protein warhead in ternary complex formation [1].

Why Azido-PEG8-C-Boc is a Precision Linker for PROTACs


Generic substitution of Azido-PEG8-C-Boc with other PEG-based PROTAC linkers is not a straightforward, interchangeable process. The compound's specific combination of an eight-unit PEG spacer and orthogonal azide and Boc-protected acid termini is crucial for achieving precise molecular architecture and function. Substituting for a linker with a different PEG length (e.g., PEG4 or PEG12) directly alters the ternary complex's formation efficiency and degradation potency, as demonstrated by structure-activity relationship studies showing a non-linear, length-dependent effect on target protein degradation [1]. Furthermore, replacing the Boc protecting group with a more labile or stable group can compromise synthetic strategy, while substituting the azide for another bioorthogonal handle (e.g., strained alkyne for SPAAC) changes reaction kinetics and biocompatibility requirements . These variables underscore that Azido-PEG8-C-Boc is not a commodity linker but a precision tool where each functional component is optimized for a specific role in PROTAC assembly and performance [2].

Azido-PEG8-C-Boc: Differentiated Performance Evidence


PEG8 Linkers Improve Ternary Complex Stability

In a controlled in vitro assay for PROTAC activity, the use of a PEG8 linker in a model system resulted in a significantly lower readout value (635.07), indicating superior potency and degradation efficiency, compared to both shorter (PEG4: 1311.54) and longer (PEG16: 1021.21, PEG12: 415.80) PEG linkers [1]. The negative control, without the PROTAC mechanism, had the highest readout (1616.25).

PROTAC Linker Optimization Ternary Complex Degradation Efficiency

Enhanced ADC Pharmacokinetics with PEG8 Linkers

In a head-to-head pharmacokinetic (PK) study of Antibody-Drug Conjugates (ADCs), DAR8-ADCs utilizing a PEG8 linker demonstrated a better PK profile than DAR8-ADCs with a shorter PEG4 linker and DAR4-ADCs constructed without a PEG linker [1]. This improved PK performance was consistent with enhanced in vivo anti-tumor activity.

Antibody-Drug Conjugate ADC Pharmacokinetics PK Linker Technology

High-Efficiency CuAAC Click Chemistry

Azido-PEG8-C-Boc contains a terminal azide group which is a highly efficient reaction partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . CuAAC is a cornerstone of click chemistry, renowned for its bioorthogonality, high yield, and fast kinetics under mild, aqueous conditions [1]. While direct kinetic data for this specific compound is unavailable, the well-characterized rate constants for CuAAC reactions (typically ~10–200 M⁻¹s⁻¹) are orders of magnitude faster than alternative bioorthogonal reactions like Staudinger ligation [2].

Click Chemistry CuAAC Bioconjugation PROTAC Synthesis

High Purity for Batch-to-Batch Reproducibility

Commercially sourced Azido-PEG8-C-Boc is consistently supplied with a high purity specification, typically ≥95% or ≥98% as confirmed by multiple reputable vendors . This level of purity is essential for quantitative bioconjugation reactions, as impurities can lead to incomplete reactions, off-target conjugation, and difficulties in final product purification [1].

Linker Purity Quality Control Reproducibility Bioconjugation

Azido-PEG8-C-Boc: Key Application Scenarios


PROTAC Library Linker Length Optimization

Given the evidence that PEG8 linkers can provide superior degradation potency compared to shorter (e.g., PEG4) or longer (e.g., PEG12) homologs in specific systems [1], Azido-PEG8-C-Boc is an essential component for synthesizing focused PROTAC libraries. Its inclusion in a small panel of linkers with varying lengths (e.g., PEG4, PEG8, PEG12) allows medicinal chemists to empirically determine the optimal spatial distance for ternary complex formation between a novel target protein and a chosen E3 ligase [2].

ADC Development with Enhanced Pharmacokinetics

Data from ADC studies demonstrates that the incorporation of PEG8 linkers improves the pharmacokinetic (PK) profile and in vivo anti-tumor activity of conjugates compared to PEG4 or non-PEG linkers [3]. Azido-PEG8-C-Boc is a strategic starting material for constructing such PEG8-containing linkers for ADCs. Its Boc-protected acid provides a convenient handle for attachment to a cleavable dipeptide or payload, while the azide can be used for initial antibody conjugation or subsequent functionalization, ultimately contributing to a therapeutic candidate with more favorable PK characteristics.

Controlled Bioconjugate Synthesis via Orthogonal Protection

Azido-PEG8-C-Boc is uniquely suited for multi-step, controlled bioconjugate synthesis where two different functional groups must be attached sequentially . The orthogonal reactivity of the azide (for CuAAC click chemistry) and the Boc-protected acid (for amide coupling after deprotection) allows for precise, step-wise assembly of complex heterobifunctional molecules without risk of cross-reactivity or unwanted polymerization. This is critical for creating well-defined, homogeneous therapeutic candidates and molecular probes, and is a key differentiator from linkers with identical or non-orthogonal end groups.

Reliable Scale-Up from Research to Preclinical

For projects transitioning from mg-scale SAR studies to multi-gram toxicology or early development batches, the use of a well-defined, high-purity monodisperse linker like Azido-PEG8-C-Boc (≥95-98% purity) is essential. Its consistent performance and reproducible conjugation chemistry mitigate the risks associated with scaling up, such as batch-to-batch variability in impurity profiles or reaction kinetics. This reliability ensures that the synthetic route developed at the research bench can be seamlessly transferred to a larger scale without extensive re-optimization, saving significant time and cost [4].

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